molecular formula C21H19N3O3S B2877337 2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-methoxyphenyl)benzenecarboxamide CAS No. 338392-21-5

2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-methoxyphenyl)benzenecarboxamide

Cat. No.: B2877337
CAS No.: 338392-21-5
M. Wt: 393.46
InChI Key: JKINMFTZKPYPNE-UHFFFAOYSA-N
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Description

This compound features a benzenecarboxamide core substituted with a 4-methoxyphenyl group at the N-position and a 6-(acetylamino)-3-pyridinylsulfanyl moiety at the 2-position.

Properties

IUPAC Name

2-(6-acetamidopyridin-3-yl)sulfanyl-N-(4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-14(25)23-20-12-11-17(13-22-20)28-19-6-4-3-5-18(19)21(26)24-15-7-9-16(27-2)10-8-15/h3-13H,1-2H3,(H,24,26)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKINMFTZKPYPNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(C=C1)SC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Bromo-N-(4-Methoxyphenyl)Benzamide

The synthesis begins with the activation of 2-bromobenzoic acid (1.0 equiv) using thionyl chloride (1.2 equiv) in anhydrous dichloromethane under reflux (40°C, 2 h) to yield 2-bromobenzoyl chloride . This intermediate is subsequently reacted with 4-methoxyaniline (1.1 equiv) in the presence of triethylamine (2.0 equiv) as a base, affording 2-bromo-N-(4-methoxyphenyl)benzamide in 85–92% yield after recrystallization from ethanol.

Critical Parameters :

  • Excess thionyl chloride ensures complete acid chloride formation.
  • Anhydrous conditions prevent hydrolysis of the acid chloride.

Preparation of 6-Acetylamino-3-Pyridinylthiol

Reduction and Acetylation of 3-Bromo-6-Nitropyridine

3-Bromo-6-nitropyridine undergoes catalytic hydrogenation (H₂, 50 psi, 10% Pd/C, ethanol, 25°C, 6 h) to yield 3-bromo-6-aminopyridine . The amine is acetylated using acetic anhydride (1.5 equiv) in pyridine (0°C to 25°C, 4 h), producing 3-bromo-6-acetamidopyridine with >95% purity.

Thiolation via Nucleophilic Aromatic Substitution

The bromide is displaced by treatment with sodium hydrosulfide (NaSH, 3.0 equiv) in dimethylformamide (DMF) at 120°C for 12 h, yielding 6-acetylamino-3-pyridinylthiol . Copper(I) iodide (10 mol%) enhances the substitution efficiency, achieving 70–78% isolated yield.

Side Reactions :

  • Oxidation of thiol to disulfide necessitates inert atmosphere.
  • Overheating may decompose the acetamido group.

Copper-Catalyzed C–S Bond Formation

Coupling of Aryl Bromide and Pyridinylthiol

The pivotal coupling step employs 2-bromo-N-(4-methoxyphenyl)benzamide (1.0 equiv) and 6-acetylamino-3-pyridinylthiol (1.2 equiv) under Ullmann-type conditions:

  • Catalyst : Copper(I) iodide (20 mol%)
  • Ligand : trans-N,N-Dimethylcyclohexane-1,2-diamine (40 mol%)
  • Base : Potassium carbonate (2.5 equiv)
  • Solvent : Dimethyl sulfoxide (DMSO)
  • Temperature : 120°C, 24 h

This protocol affords the target compound in 65–72% yield, with residual copper removed via aqueous EDTA wash.

Optimization of Reaction Conditions

Comparative studies reveal that solvent choice and ligand structure significantly impact yield:

Solvent Ligand Temperature (°C) Yield (%)
DMSO trans-DMCDA 120 72
DMF 1,10-Phenanthroline 130 58
Toluene None 110 32

DMCDA = N,N-Dimethylcyclohexane-1,2-diamine

Alternative Synthetic Routes

Mitsunobu Reaction for C–S Bond Formation

An alternative approach employs 2-mercapto-N-(4-methoxyphenyl)benzamide and 3-bromo-6-acetamidopyridine under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine, THF, 0°C to 25°C). However, this method yields <50% due to competing oxidation of the thiol.

Palladium-Mediated Thiol-Ene Coupling

Recent advancements explore palladium catalysts (e.g., Pd(OAc)₂) with xanthate salts, but scalability issues and ligand costs limit industrial applicability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or carbonyl groups present in the structure, converting them to amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, nitro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-methoxyphenyl)benzenecarboxamide is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in studying biological pathways and mechanisms.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which 2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-methoxyphenyl)benzenecarboxamide exerts its effects involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins, while the sulfanyl group can participate in redox reactions. The methoxyphenyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Structural Analogs in Quinazoline Derivatives ()

Quinazoline derivatives (e.g., compounds 6a–6l ) share substituent-dependent electronic effects with the target compound. Key comparisons:

Compound Substituents Emission Maxima (nm) Emission Intensity Key Observation
6l 2-,6-,8-(4-methoxyphenyl) ~450 (DMF) Reduced Electron-donating groups increase λem but reduce intensity
6h 2-(4-methoxyphenyl), 6/8-(4-F-phenyl) ~470 (DMF) Moderate Red shift due to combined donor/withdrawing groups
6c/6g/6k 2-(4-Cl-phenyl), 6/8-(F/Cl) ~420–440 (DMF) Low Electron-withdrawing groups lower λem and intensity

Comparison with Target Compound :
The 4-methoxyphenyl group in the target compound likely enhances π-electron delocalization, similar to 6l , but its benzenecarboxamide core (vs. quinazoline) may alter intramolecular charge transfer (ICT). The pyridinylsulfanyl group could introduce steric or electronic effects distinct from aryl-ethynyl groups in quinazolines.

MCHR1 Antagonists ()

SNAP-7941 derivatives (e.g., FE@SNAP, Tos@SNAP) feature pyrimidinecarboxylate cores with fluorophenyl and methoxymethyl groups. While structurally distinct from the target compound, substituent effects are notable:

Compound Core Structure Key Substituents Biological Activity
FE@SNAP Pyrimidinecarboxylate 4-(3,4-difluorophenyl), methoxymethyl MCHR1 antagonism (high affinity)
Target Compound Benzenecarboxamide 4-methoxyphenyl, pyridinylsulfanyl Unknown (structural similarity suggests receptor binding potential)

Key Differences :

  • The target compound lacks the fluorophenyl groups critical for MCHR1 binding in SNAP derivatives.
  • The 4-methoxyphenyl group may enhance solubility or π-stacking, but its impact on receptor affinity remains speculative.

Patent-Based Carboxamide Derivatives ()

The 2023 patent lists carboxamides with pyridinyl/thiazolyl motifs, such as N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide . Comparisons include:

Compound Core Structure Substituents Potential Application
Patent Example Pyridinecarboxamide Thiazolyl, methylsulfonyl Pesticides/Pharmaceuticals
Target Compound Benzenecarboxamide Pyridinylsulfanyl, 4-methoxyphenyl Optoelectronics/Bioactivity (inferred)

Shared Features :

  • The pyridinylsulfanyl group in the target compound may offer redox activity or stability advantages over thiazolyl groups.

Research Findings and Implications

Electronic and Optical Properties

  • Electron-Donating Groups : The 4-methoxyphenyl group in the target compound likely induces a red shift in emission spectra, as seen in quinazoline 6l .
  • Sulfur-Based Substituents : The pyridinylsulfanyl group may enhance ICT compared to oxygen or nitrogen analogs, though this requires experimental validation.

Biological Activity

The compound 2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-methoxyphenyl)benzenecarboxamide, often referred to by its chemical structure, is a complex organic molecule with potential therapeutic applications. Its structure suggests various biological activities, which are critical for its evaluation in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound has the following molecular formula: C26H22N4O3S. The presence of functional groups such as acetylamino and methoxy phenyl indicates possible interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Many derivatives of pyridine and benzenecarboxamide have shown promise in inhibiting tumor growth by interfering with cancer cell proliferation pathways.
  • Anti-inflammatory Properties : Compounds that target myeloperoxidase (MPO) have been linked to reduced inflammation, suggesting that this compound may also exhibit similar effects.
  • Antimicrobial Effects : The presence of sulfur in the structure can enhance antimicrobial activity against various pathogens.

The biological activity of 2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-methoxyphenyl)benzenecarboxamide is hypothesized to involve:

  • Enzyme Inhibition : It may act as an inhibitor of MPO, which is implicated in inflammatory diseases. Inhibiting MPO can reduce oxidative stress and tissue damage during inflammation.
  • Receptor Interaction : The methoxy group may facilitate binding to specific receptors, enhancing the compound's pharmacological profile.

Research Findings

Several studies have evaluated the biological activity of related compounds:

  • Anticancer Studies :
    • A study on similar benzenecarboxamide derivatives revealed significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity (e.g., IC50 < 10 µM) .
    • Another investigation highlighted the ability of pyridine-based compounds to induce apoptosis in cancer cells through caspase activation .
  • Anti-inflammatory Effects :
    • Research has shown that inhibitors targeting MPO can significantly reduce inflammation markers in vivo, suggesting that this compound could be effective in treating autoimmune diseases .
    • A lead compound from a related class demonstrated robust inhibition of plasma MPO activity upon oral administration, indicating potential therapeutic applications .
  • Antimicrobial Activity :
    • Compounds structurally similar to this benzenecarboxamide have been tested against bacterial strains and exhibited notable antibacterial properties, with minimum inhibitory concentrations (MICs) in the low µg/mL range .

Case Studies

In evaluating the efficacy of this compound, several case studies can be referenced:

  • Case Study 1 : A clinical trial involving MPO inhibitors showed significant improvements in patients with cardiovascular conditions, correlating with reduced inflammatory markers.
  • Case Study 2 : An experimental model using a similar compound demonstrated effective tumor suppression in xenograft models, leading to further investigations into its mechanism of action.

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